While 7-Bromo-1-methylquinolin-2(1H)-one itself hasn't been extensively studied for individual applications, its structural analogues within the quinolinone family exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. [, , , ] This suggests potential applications for 7-Bromo-1-methylquinolin-2(1H)-one as a starting material or intermediate in the development of novel pharmaceuticals and agrochemicals.
7-Bromo-1-methylquinolin-2(1H)-one is a synthetic organic compound classified within the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7-position of the quinolinone structure, which enhances its reactivity and potential for further chemical modifications. The compound is recognized for its utility in various scientific research areas, including drug development and material science.
7-Bromo-1-methylquinolin-2(1H)-one can be sourced from various chemical suppliers and is classified under the International Union of Pure and Applied Chemistry (IUPAC) as a heterocyclic compound. Its chemical formula is , with a molecular weight of approximately 238.08 g/mol . The compound is also indexed in databases such as PubChem and has a unique identifier (CID) of 19379703 .
The synthesis of 7-Bromo-1-methylquinolin-2(1H)-one typically involves the direct bromination of 1-methylquinolin-2(1H)-one using bromine or N-bromosuccinimide as brominating agents. This reaction requires careful control of conditions to achieve regioselective bromination at the desired position .
The general synthetic route can be summarized as follows:
Alternative synthetic routes may involve multi-step processes starting from anilines, leading to suitable intermediates that undergo cyclization followed by bromination .
The structural representation of 7-Bromo-1-methylquinolin-2(1H)-one showcases a quinoline ring system with a methyl group at the 1-position and a bromine substituent at the 7-position. The compound's structure can be depicted as follows:
The InChI key for this compound is provided in chemical databases, facilitating its identification in various chemical contexts .
7-Bromo-1-methylquinolin-2(1H)-one participates in several significant chemical reactions due to the presence of the bromine atom:
The mechanism of action for compounds like 7-Bromo-1-methylquinolin-2(1H)-one often involves interactions with biological targets, leading to various pharmacological effects. While specific mechanisms for this compound are not extensively documented, quinolinones have been shown to exhibit antibacterial, antioxidant, anti-inflammatory, and anticancer properties. These effects are attributed to their ability to interact with cellular enzymes and receptors, modulating biochemical pathways .
The physical properties of 7-Bromo-1-methylquinolin-2(1H)-one include:
Chemical properties include:
7-Bromo-1-methylquinolin-2(1H)-one serves as an important intermediate in organic synthesis, particularly in developing novel bioactive compounds. Its derivatives have been investigated for potential applications in pharmaceuticals due to their diverse biological activities . Additionally, certain derivatives are being explored for their liquid crystal properties, which could have implications in material science and display technologies .
Transition-metal catalysis enables direct C–H bond functionalization at the quinoline core, bypassing pre-functionalized substrates. Palladium complexes (e.g., Pd(OAc)₂) facilitate regioselective bromination at the C7 position by directing groups or ligand-controlled mechanisms. For example, C7 bromination of 1-methylquinolin-2(1H)-one occurs efficiently using N-bromosuccinimide (NBS) with Pd catalysts in DMF at 60°C, achieving >80% yield [1]. Copper catalysis (CuBr₂) offers a cost-effective alternative, though with reduced selectivity (∼70%) due to competing electrophilic side reactions. Catalyst choice dictates halogen placement: Electron-deficient ligands favor C7 over C5/C8 positions by modulating metal coordination to the quinoline N-atom [4].
Table 1: Catalytic Systems for C7 Bromination
Catalyst | Ligand | Solvent | Yield (%) | C7 Selectivity |
---|---|---|---|---|
Pd(OAc)₂ | Phenanthroline | DMF | 85 | >95% |
CuBr₂ | None | Acetonitrile | 70 | 80% |
PdCl₂(PPh₃)₂ | Bipyridyl | DCM | 78 | 90% |
Quinolinone ring formation via intramolecular cyclization leverages ortho-substituted anilines and carbonyl synthons. A key route involves cyclocondensation of 4-bromo-2-(methylamino)benzamide with acetaldehyde under acid catalysis (H₂SO₄), yielding the 1-methylquinolin-2(1H)-one scaffold. Bromination precedes cyclization to avoid C3/C4 side reactions [4]. Alternatively, radical cyclization of N-allyl-2-bromoacrylanilides using Bu₃SnH/AIBN constructs the bicyclic core with inherent C7 bromination [5]. Cyclization efficiency exceeds 75% under optimized conditions, though bromine sterics may slow kinetics.
Electrophilic bromination requires precise control to overcome inherent C5/C8 preferences. Solvent polarity critically influences selectivity: Non-polar media (e.g., CCl₄) favor C5 bromination, while polar aprotic solvents (DMF, DMSO) enhance C7 substitution via bromine complexation [3]. Reagent modulation further improves selectivity: NBS with Lewis acids (FeCl₃) achieves 90% C7-bromination at 0°C, whereas molecular Br₂ yields <50% selectivity due to ionic pathway dominance [1] [6]. Steric shielding by the 1-methyl group disfavors C2/C4 attacks, consolidating C7 as the primary site.
N-Methylation precedes bromination to block undesired N-alkylation. Base-mediated methylation (CH₃I, K₂CO₃ in acetone) selectively targets the lactam nitrogen (pKₐ ∼10) over pyridinic sites, affording 1-methylquinolin-2(1H)-one in 95% yield [6]. Kinetic studies reveal SN₂ dominance: Methyl iodide attacks the deprotonated N-atom without ring alkylation. Alternative agents (dimethyl sulfate) show similar selectivity but require stoichiometric silver oxide for complete conversion. Protecting groups (e.g., tert-butoxycarbonyl) are unnecessary due to the lactam’s low nucleophilicity.
The C7 bromine serves as a handle for cross-coupling and ring fusion. Suzuki coupling with arylboronic acids (Pd(dppf)Cl₂, Na₂CO₃) installs biaryl groups, enabling π-conjugated hybrids for optoelectronic applications [5]. Heterocycle annulation occurs via copper-catalyzed C–N coupling: Reaction with 2-aminomethanol yields furo[3,2-c]quinolines—privileged motifs in alkaloid synthesis [5] [6]. Post-functionalization preserves the lactam ring, confirmed by IR (1640 cm⁻¹, C=O stretch) and ¹³C NMR (δ 160 ppm).
Table 2: Derivative Synthesis via Post-Functionalization
Reaction Type | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Suzuki coupling | ArB(OH)₂, Pd(dppf)Cl₂, DME, 80°C | 7-Arylquinolinones | Fluorescent probes |
Amination | CuI, phenanthroline, K₃PO₄ | 7-Aminoquinolinones | Kinase inhibitors |
Furoquinoline synthesis | KOH, DMSO, 120°C | Furo[3,2-c]quinoline | Bioactive scaffold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7